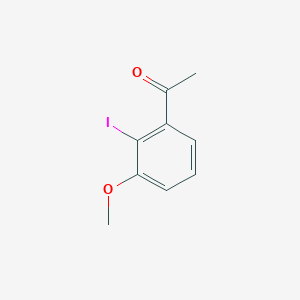
1-(2-Iodo-3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-iodo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methoxy group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-iodo-3-methoxyphenyl)ethan-1-one can be synthesized through various methods. One common approach involves the iodination of 3-methoxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of 1-(2-iodo-3-methoxyphenyl)ethan-1-one may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-iodo-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 1-(2-azido-3-methoxyphenyl)ethan-1-one or 1-(2-thiocyanato-3-methoxyphenyl)ethan-1-one.
Oxidation Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanal or 1-(2-iodo-3-methoxyphenyl)ethanoic acid.
Reduction Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-iodo-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-iodo-3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-iodo-4-methoxyphenyl)ethan-1-one
- 1-(3-iodo-4-methoxyphenyl)ethan-1-one
- 1-(2-iodo-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(2-iodo-3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the iodine and methoxy groups on the phenyl ring. This structural arrangement can result in distinct reactivity and biological activity compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C9H9IO2 |
|---|---|
Molekulargewicht |
276.07 g/mol |
IUPAC-Name |
1-(2-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 |
InChI-Schlüssel |
RZOHDDVYTVYOOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

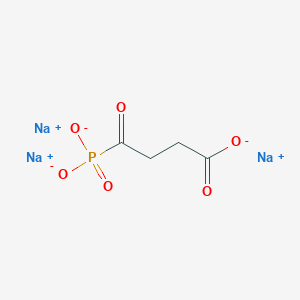
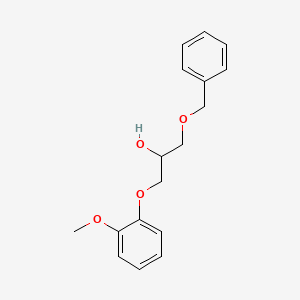
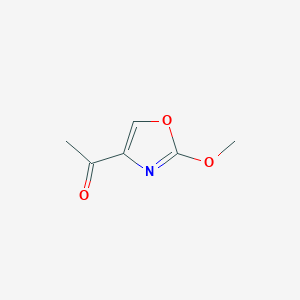

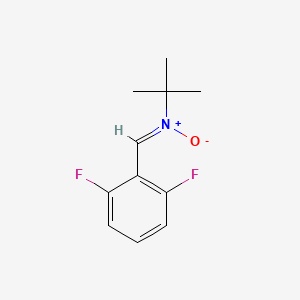
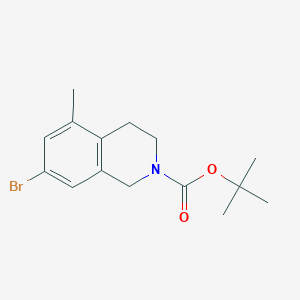
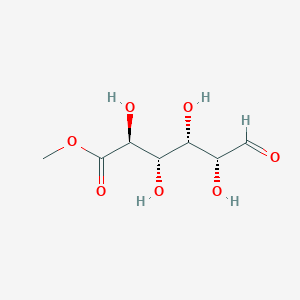
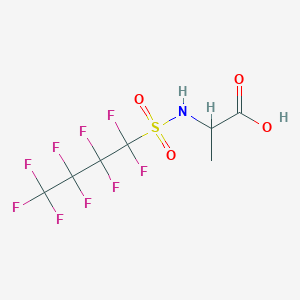
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)

